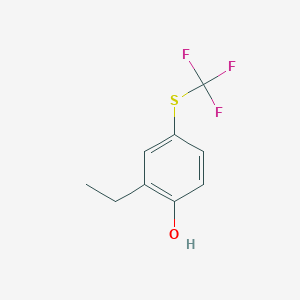

2-Ethyl-4-(trifluoromethylthio)phenol

Description

2-Ethyl-4-(trifluoromethylthio)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with an ethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position. The trifluoromethylthio moiety is notable for its strong electron-withdrawing properties and lipophilicity, which influence the compound’s physicochemical and biological behavior . This structure is of interest in medicinal chemistry and materials science due to the unique effects of fluorine substituents on molecular stability, bioavailability, and protein interactions .

Properties

IUPAC Name |

2-ethyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNFKUSARZDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)SC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(trifluoromethylthio)phenol typically involves the introduction of the trifluoromethylthio group into a phenolic compound. One common method is the reaction of 2-ethylphenol with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution of the hydrogen atom on the phenol ring with the trifluoromethylthio group.

Industrial Production Methods

Industrial production of 2-Ethyl-4-(trifluoromethylthio)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents, nitrating agents, and alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like N-bromosuccinimide, N-iodosuccinimide, and nitric acid are employed for substitution reactions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-(trifluoromethylthio)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in the development of pesticides, where the compound can target and disrupt the metabolic processes of pests. The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Ethyl-4-(trifluoromethylthio)phenol:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Differences |

|---|---|---|---|---|

| 4-(Trifluoromethylthio)phenol | C₇H₅F₃OS | 194.17 | -SCF₃ at 4-position | Lacks ethyl group at 2-position |

| 2-Ethyl-4-{[4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]methylthio}phenol | C₂₁H₁₈F₃NOS₂ | 409.49 | -SCF₃, ethyl, thiazole-aryl hybrid | Added thiazole heterocycle |

| 1-[(1S,2R,4R)-2-Ethyl-4-(4-trifluoromethyl-cyclohexyloxy)-cyclopentyl]-6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl | C₂₄H₂₇F₃N₄O | 468.50 | Cyclopentyl, cyclohexyloxy, triazole | Complex polycyclic framework |

Key Observations :

- 4-(Trifluoromethylthio)phenol is structurally simpler but lacks the ethyl group, reducing steric bulk and lipophilicity compared to the target compound .

- The cyclopentyl-cyclohexyloxy derivative exemplifies increased structural complexity, which may improve metabolic stability but complicate synthesis .

Physicochemical Properties

- Lipophilicity: The trifluoromethylthio group increases logP compared to non-fluorinated analogs. For example, 4-(Trifluoromethylthio)phenol (logP ~2.5) is more lipophilic than 4-methylthiophenol (logP ~1.8) due to fluorine’s hydrophobicity .

- Electron Effects: The -SCF₃ group’s electron-withdrawing nature reduces the phenol’s pKa, enhancing acidity relative to ethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.